molecular formula C10H24BrO3PSn B14531075 Diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate CAS No. 62375-13-7

Diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate

Cat. No.: B14531075
CAS No.: 62375-13-7
M. Wt: 421.88 g/mol
InChI Key: VBFQZKRCAIQDEO-UHFFFAOYSA-M
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Description

Diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate is a specialized organophosphorus compound. It is characterized by the presence of a phosphonate group, a bromo-substituted ethyl chain, and a diethylstannyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate typically involves the reaction of diethyl phosphite with a bromoalkyl stannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The stannyl group can be oxidized to form stannic derivatives, while reduction can lead to the formation of stannyl hydrides.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphonate amine derivative, while oxidation can produce a stannic phosphonate.

Scientific Research Applications

Diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the stannyl group can interact with metal-binding sites, affecting the activity of metalloproteins.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-bromoethylphosphonate
  • Diethyl bromomalonate
  • Diethyl α-bromomalonate

Comparison

Diethyl {2-[bromo(diethyl)stannyl]ethyl}phosphonate is unique due to the presence of both a phosphonate and a stannyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups. For example, diethyl 2-bromoethylphosphonate primarily undergoes substitution reactions, while diethyl bromomalonate is more commonly used in cyclopropanation and other specialized reactions.

This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.

Properties

CAS No.

62375-13-7

Molecular Formula

C10H24BrO3PSn

Molecular Weight

421.88 g/mol

IUPAC Name

bromo-(2-diethoxyphosphorylethyl)-diethylstannane

InChI

InChI=1S/C6H14O3P.2C2H5.BrH.Sn/c1-4-8-10(7,6-3)9-5-2;2*1-2;;/h3-6H2,1-2H3;2*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

VBFQZKRCAIQDEO-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CC[Sn](CC)(CC)Br)OCC

Origin of Product

United States

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